

¹³C NMR Analysis of 5-Bromo-1-(triisopropylsilyl)-1H-indole: A Technical Overview

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Compound of Interest

Compound Name: *5-Bromo-1-(triisopropylsilyl)-1H-indole*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for **5-Bromo-1-(triisopropylsilyl)-1H-indole**. Due to the limited availability of peer-reviewed and fully assigned ¹³C NMR data for this specific compound in the current literature, this document presents a comprehensive overview based on the analysis of the parent compound, 5-bromoindole, and established principles of substituent effects in NMR spectroscopy. This guide is intended to assist researchers in the structural elucidation, purity assessment, and quality control of **5-Bromo-1-(triisopropylsilyl)-1H-indole** and related compounds.

Predicted ¹³C NMR Chemical Shifts

The introduction of a triisopropylsilyl (TIPS) group at the N1 position of the indole ring is expected to induce significant changes in the electron distribution and, consequently, the ¹³C NMR chemical shifts of the indole core compared to the parent 5-bromoindole. The bulky TIPS group can also influence the conformation of the molecule, which may have a minor effect on the chemical shifts.

The following table summarizes the reported ¹³C NMR chemical shifts for 5-bromoindole and provides predicted shifts for **5-Bromo-1-(triisopropylsilyl)-1H-indole**. These predictions are

based on the known effects of N-silylation on the indole ring system.

Carbon Atom	5-Bromoindole (ppm)	Predicted 5-Bromo-1-(TIPS)-1H-indole (ppm)
C2	124.76	~127-130
C3	102.5 (unsubstituted)	~105-108
C3a	130.22	~132-135
C4	122.95	~124-127
C5	112.50	~114-116 (directly attached to Br)
C6	121.64	~123-126
C7	111.60	~113-116
C7a	134.96	~137-140
Si-CH	-	~12-15
Si-CH-CH ₃	-	~18-20

Note: The chemical shifts for 5-bromoindole are referenced from publicly available spectral data. The predicted shifts for the TIPS-protected compound are estimations and should be confirmed with experimental data.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹³C NMR spectra is crucial for accurate structural analysis. The following is a general methodology that can be adapted for **5-Bromo-1-(triisopropylsilyl)-1H-indole**.

Sample Preparation:

- Accurately weigh 10-20 mg of the purified compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for non-polar to moderately polar compounds.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
- Nucleus: ¹³C
- Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Solvent: The choice of solvent should be based on the solubility of the compound. The chemical shifts will be referenced to the solvent peak.
- Temperature: Standard probe temperature (e.g., 298 K).
- Acquisition Parameters:
 - Spectral Width: Approximately 200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to be reliably observed.
 - Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.
- Processing:

- Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
- Fourier transform the free induction decay (FID).
- Phase and baseline correct the resulting spectrum.
- Calibrate the spectrum using the TMS signal at 0 ppm.

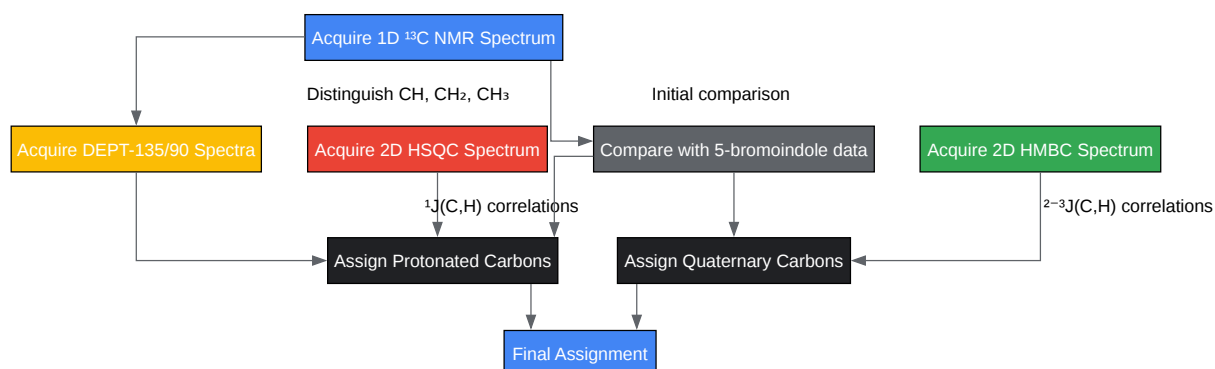
Structural Representation and Carbon Numbering

To facilitate the discussion of NMR data, a clear and consistent numbering scheme for the carbon atoms of **5-Bromo-1-(triisopropylsilyl)-1H-indole** is essential. The following diagram, generated using the DOT language, illustrates the chemical structure with the standard IUPAC numbering for the indole core.

Figure 1. Chemical structure of **5-Bromo-1-(triisopropylsilyl)-1H-indole** with carbon numbering.

Logical Workflow for Spectral Assignment

The unambiguous assignment of each carbon signal in the ^{13}C NMR spectrum requires a systematic approach. The following workflow, represented as a DOT graph, outlines the key steps and techniques involved.



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Figure 2. Workflow for the assignment of ^{13}C NMR signals.

This logical progression from simple 1D experiments to more complex 2D correlation spectroscopy, combined with comparative analysis against known compounds, provides a robust strategy for the complete and accurate assignment of the ^{13}C NMR spectrum of **5-Bromo-1-(triisopropylsilyl)-1H-indole**.

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